Dihydrogenistin
Description
Contextualization within Isoflavonoid (B1168493) Research
Dihydrogenistin is an isoflavanone (B1217009), a specific type of isoflavonoid characterized by the saturation of the double bond in the C ring of the flavonoid skeleton. acs.org It is structurally related to other prominent isoflavonoids found in soybeans, such as daidzein (B1669772) and genistein (B1671435). nih.gov Research has shown that this compound is a metabolite of genistein, formed through biotransformation by intestinal microflora. acs.orgnih.gov This metabolic conversion is a key area of study within isoflavonoid research, as the metabolites of dietary isoflavones may possess distinct biological activities compared to their parent compounds.
The study of this compound is also situated within the broader context of phytoestrogen research. Phytoestrogens are plant-derived compounds that can exert estrogen-like effects, and isoflavonoids are a major group of these compounds. nih.gov The potential for these compounds to interact with biological systems has driven extensive research into their mechanisms of action.
Furthermore, computational studies have explored the potential of this compound as an inhibitor of various enzymes. For instance, it has been identified in silico as a potential inhibitor of the Keap1-Nrf2 interaction, which is involved in the cellular response to oxidative stress. researchgate.net Other computational models have suggested its potential as an inhibitor of the Zika virus NS5 RNA-dependent RNA polymerase. benthamdirect.com
Historical Perspective of this compound Research
The formal identification and characterization of this compound as a new isoflavanone was a notable event in natural product chemistry. A 2002 study published in the Journal of Natural Products detailed the chemical investigation of a soybean phytochemical concentrate, which led to the isolation and identification of this compound. acs.orgacs.orgnih.gov The structure of this new compound was established through extensive NMR (Nuclear Magnetic Resonance) studies and chemical degradation. acs.orgnih.gov
Following its discovery, research on this compound has explored its biological activities. Early studies investigated its cytotoxic effects against various human cancer cell lines. acs.orgnih.govacs.org Subsequent research has delved into its synthesis and its role as a metabolite of genistein. nih.govnih.gov For example, a 2009 study reported on the enhanced biosynthesis of dihydrodaidzein (B191008) and this compound by a newly isolated bovine rumen anaerobic bacterium, highlighting the role of microorganisms in its formation. nih.gov More recent research has utilized computational approaches to screen this compound for various potential therapeutic applications, such as its aforementioned potential as a Zika virus inhibitor. benthamdirect.comscirp.org
Detailed Research Findings
Research has provided specific data on the properties and activities of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C21H22O10 | tcmsp-e.com |
| Molecular Weight | 434.43 g/mol | tcmsp-e.com |
| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one | ebi.ac.uk |
Cytotoxic Activity of this compound (ED50 in µg/ml)
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The ED50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | ED50 (µg/ml) | Source |
| Hs 740.T | Stomach Carcinoma | 15.12 | tcmsp-e.com |
| Hs 756 T | Stomach Carcinoma | 12.24 | tcmsp-e.com |
| Hs 578 T | Breast Adenocarcinoma | 15.36 | tcmsp-e.com |
| Hs 742.T | Breast Adenocarcinoma | 30.8 | tcmsp-e.com |
| DU 145 | Prostate Carcinoma | 10.25 | tcmsp-e.com |
| LNCaP-FGC | Prostate Carcinoma | 41.58 | tcmsp-e.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22O10 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-6,12,15,18-24,26-28H,7-8H2/t12?,15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
HZFUHKPAKUYSOB-KENFSNRMSA-N |
Isomeric SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O |
Synonyms |
dihydrogenistin |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Dihydrogenistin
Isolation and Identification from Botanical Sources
The discovery and characterization of Dihydrogenistin are linked to phytochemical investigations of leguminous plants, particularly soybeans.
The soybean (Glycine max) is the principal botanical source from which this compound has been identified. foodb.cagenome.jpknapsackfamily.com The compound has been detected in various parts of the plant and its derived products. foodb.camun.ca Research involving metabolic profiling of soybean cultivars has shown that this compound levels can significantly increase in response to environmental stressors, such as aphid infestation. mdpi.com It is one of numerous isoflavonoids found in soybeans, which are present in several forms including glycosides and their corresponding aglycones. mun.ca
| Source Material | Finding | Reference |
|---|---|---|
| Soy beans (Glycine max) | Detected, but not quantified. foodb.ca | foodb.ca |
| Soybean Cultivars (leaves) | Significantly increased levels upon aphid infestation. mdpi.com | mdpi.com |
| Soybean Phytochemical Concentrate | Isolated and identified as a new isoflavanone (B1217009) glycoside. ebi.ac.ukacs.org | ebi.ac.ukacs.org |
The isolation of this compound was notably achieved through the chemical investigation of a soybean phytochemical concentrate (SPC). ebi.ac.ukacs.orggoogle.com This concentrate, derived from the aqueous extract during soybean processing, is rich in isoflavonoids. google.com In the study that first identified it, this compound was isolated alongside another new isoflavanone, dihydrodaidzin, and various other known and new isoflavonoids and saponins. ebi.ac.ukacs.org The structural elucidation of this compound was accomplished using extensive Nuclear Magnetic Resonance (NMR) studies and chemical degradation. ebi.ac.ukacs.org
Glycine max as a Primary Source
Enzymatic and Metabolic Precursors
The formation of this compound is a multi-step process involving precursor molecules that are modified through enzymatic action. It is considered an offshoot of the flavonoid biosynthetic pathway. researchgate.net
Dihydrogenistein (B190386) is the direct precursor, or aglycone, of this compound. ebi.ac.ukzfin.org this compound is specifically a hydroxyisoflavanone where a beta-D-glucosyl group is attached to the dihydrogenistein molecule at the 7-position oxygen. ebi.ac.ukzfin.org Dihydrogenistein itself is a hydroxyisoflavanone with hydroxyl groups at positions 5, 7, and 4'. ebi.ac.uknih.gov It is formed through the metabolic reduction of the isoflavone (B191592) genistein (B1671435). nih.govoup.com This reduction is a key step in the metabolic cascade of isoflavones.
Microbial Biotransformation and Metabolism
Microorganisms, particularly those residing in the mammalian gut, play a significant role in the metabolism of isoflavones consumed in the diet. wikipedia.orgracgp.org.au
The gut microbiota are capable of intensive metabolism of soy isoflavones, such as genistein, leading to various metabolites including dihydrogenistein. mdpi.comnih.gov This biotransformation is a critical step that alters the structure of the parent isoflavone. The metabolic pathways can include reduction, demethylation, and C-ring cleavage. mdpi.com
Research has shown that the conversion of genistein to its reduced form, dihydrogenistein, is carried out by anaerobic bacteria. nih.gov For instance, a specific gram-positive anaerobic bacterium, designated Niu-O16 and isolated from bovine rumen contents, was found to be capable of converting genistein to dihydrogenistein. nih.gov Similar metabolic capabilities are present in the human gut microbiota. mdpi.com However, the capacity to produce these metabolites varies significantly among individuals, resulting in different isoflavone "metabotypes". mdpi.com Some individuals possess gut microbiota that readily convert genistein to dihydrogenistein, while in others, this metabolic step may be less active or the pathway may proceed to other downstream metabolites. mdpi.com This highlights the complexity and inter-individual variability of isoflavonoid (B1168493) metabolism by the gut microbiome. mdpi.com
Slackia isoflavoniconvertens and Related Bacterial Pathways
The human intestinal bacterium Slackia isoflavoniconvertens plays a significant role in the metabolism of dietary isoflavones ebi.ac.uknih.gov. This bacterium is capable of converting the soybean isoflavone genistein into dihydrogenistein ebi.ac.uknih.gov. Cell extracts of S. isoflavoniconvertens have been shown to catalyze the conversion of genistein to dihydrogenistein ebi.ac.uknih.gov. The daidzein (B1669772) reductase (DZNR) enzyme, identified in S. isoflavoniconvertens, is responsible for this conversion and exhibits a higher rate of conversion for genistein to dihydrogenistein than for daidzein to dihydrodaidzein (B191008) nih.gov. While S. isoflavoniconvertens is known to convert daidzein to equol (B1671563) via dihydrodaidzein, it does not appear to further metabolize dihydrogenistein to 5-hydroxy-equol nih.gov.
Other bacteria have also been identified that can produce dihydrogenistein from genistein. A rod-shaped, Gram-positive anaerobic bacterium, designated Niu-O16, isolated from bovine rumen, has demonstrated the ability to convert genistein to dihydrogenistein (DHG) ebi.ac.uknih.gov. This bioconversion occurs under anaerobic conditions nih.gov. Research has also led to the development of an oxygen-tolerant strain, Aeroto-Niu-O16, which can carry out this reductive transformation in the presence of atmospheric oxygen ebi.ac.uk.
The following table summarizes the bacterial pathways involved in the formation of dihydrogenistein, the immediate precursor to this compound.
| Bacterium Species | Substrate | Product | Key Enzyme(s) |
| Slackia isoflavoniconvertens | Genistein | Dihydrogenistein | Daidzein reductase (DZNR) nih.gov |
| Bacterium Niu-O16 | Genistein | Dihydrogenistein | Not specified nih.gov |
General Isoflavonoid Biosynthesis Pathways
Isoflavonoids are a class of secondary metabolites synthesized in plants, particularly in legumes, through the flavonoid biosynthesis pathway genome.jpnih.govfrontiersin.org. This pathway is an extension of the core phenylpropanoid pathway encyclopedia.pub.
The biosynthesis process begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate CoA-ligase (4CL) encyclopedia.pub.
p-Coumaroyl-CoA serves as a key precursor. Chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone encyclopedia.pub. This is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin (5,7,4'-trihydroxy-flavanone) encyclopedia.pub.
The crucial step that differentiates isoflavonoid biosynthesis is the migration of the B-ring from the 2-position to the 3-position of the flavanone backbone. This reaction is catalyzed by isoflavone synthase (IFS), which converts the flavanone into a 2-hydroxyisoflavanone (B8725905) nih.govfrontiersin.org. Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the isoflavone nih.govfrontiersin.org. For instance, naringenin is converted to the isoflavone genistein nih.gov.
This compound is a glycoside of dihydrogenistein, which is a reduced form of genistein. The reduction of the double bond in the C-ring of genistein to form dihydrogenistein is a key step. The final step in the formation of this compound is the glycosylation of dihydrogenistein, where a glucose molecule is attached, a reaction catalyzed by glycosyltransferases nih.govfrontiersin.org. The synthesis and accumulation of isoflavonoids can be induced by various stressors, such as pathogens or UV radiation, as they play a role in plant defense nih.govfrontiersin.orgontosight.ai.
The general pathway leading to the formation of the this compound precursor, genistein, is outlined below:
| Precursor/Intermediate | Enzyme(s) | Product |
| Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate CoA-ligase (4CL) | p-Coumaroyl-CoA |
| p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone |
| Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin |
| Naringenin | Isoflavone synthase (IFS), 2-hydroxyisoflavanone dehydratase (HID) | Genistein |
Advanced Analytical Methodologies for Dihydrogenistin Research
Spectroscopic Characterization Techniquesnih.govresearchgate.netfrontiersin.org
Spectroscopic techniques are fundamental in determining the molecular structure of Dihydrogenistin. ethz.chnih.govekb.egnih.gov These methods provide detailed information about the compound's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (DEPT, DQF-COSY, HMBC, HMQC, ROESY)nih.govresearchgate.netfrontiersin.org
The definitive structure of this compound, isolated from a soybean phytochemical concentrate, was established through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A suite of one- and two-dimensional NMR experiments are employed to piece together the complex structure of isoflavonoids like this compound.
Key NMR Techniques and Their Roles:
| NMR Experiment | Abbreviation | Purpose in this compound Structural Elucidation |
| Distortionless Enhancement by Polarization Transfer | DEPT | Differentiates between CH, CH₂, and CH₃ groups, which is crucial for identifying the various carbon environments within the this compound molecule. |
| Double Quantum Filtered-Correlation Spectroscopy | DQF-COSY | Establishes proton-proton (¹H-¹H) correlations through two or three bonds, helping to map out the spin systems within the molecule's rings and side chains. sdsu.edu |
| Heteronuclear Multiple Bond Correlation | HMBC | Reveals long-range correlations (2-4 bonds) between protons and carbons (¹H-¹³C), which is essential for connecting different structural fragments and establishing the overall carbon skeleton. sdsu.eduprinceton.edu |
| Heteronuclear Multiple Quantum Coherence | HMQC | Shows direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C), aiding in the assignment of protonated carbons. ua.es |
| Rotating Frame Overhauser Effect Spectroscopy | ROESY | Identifies protons that are close to each other in space, providing insights into the stereochemistry and three-dimensional conformation of the this compound molecule. ua.es |
Through the combined application of these NMR techniques, researchers can unambiguously assign all proton and carbon signals and confirm the connectivity and stereochemistry of this compound. nih.govresearchgate.net
Mass Spectrometry-Based Approachesnih.govsdsu.eduprinceton.edu
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to quantify its presence in various samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Profilingnih.govprinceton.edu
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem form (LC-MS/MS), is a cornerstone for the analysis of this compound in complex mixtures. wikipedia.orgagnopharma.comnih.gov This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. mst.or.jpeag.com In studies involving this compound, LC-MS/MS is used for untargeted metabolomic analysis of plasma and other biological samples. nih.gov For instance, the analysis of plasma specimens has utilized LC-MS/MS to differentiate between genotypes based on the metabolic profiles, which included metabolites of Dihydrogenistein (B190386). nih.gov The process involves separating compounds via HPLC before they are ionized and detected by the mass spectrometer, allowing for the identification and quantification of this compound and its metabolites even at low concentrations. agnopharma.commdpi.com
Applications in Metabolomics Studies (e.g., Plant Defense Responses)sdsu.eduprinceton.edu
Metabolomics, the comprehensive study of metabolites in a biological system, heavily relies on techniques like LC-MS to investigate the role of compounds such as this compound. frontiersin.orgtum.de In plant biology, metabolomics is crucial for understanding how plants respond to environmental stresses, including pest and pathogen attacks. mdpi.comnih.govnih.gov
Research on soybean cultivars has employed high-resolution mass spectrometry to study metabolic resistance to soybean aphid feeding. mdpi.com In these studies, this compound, derived from Dihydrogenistein, was identified as a metabolite whose levels were perturbed upon aphid infestation. mdpi.com The analysis, often performed on an Orbitrap Mass Spectrometer, can detect changes in the levels of numerous metabolites simultaneously, providing a snapshot of the plant's chemical defense response. mdpi.comfrontiersin.org These metabolomic approaches reveal that the accumulation of isoflavonoids like this compound is part of a complex defense mechanism against herbivores and pathogens. mdpi.commdpi.com
Chromatographic Separations and Enhancementsmastelf.com
Chromatographic techniques are indispensable for the isolation and purification of this compound from its natural sources and for its quantification in analytical studies. journalagent.comlibretexts.orgnih.govedqm.eu
High-Performance Liquid Chromatography (HPLC) Method Developmentprinceton.edumastelf.com
Developing a robust High-Performance Liquid Chromatography (HPLC) method is critical for the accurate analysis of this compound. pharmaknowledgeforum.comlcms.czthermofisher.com The process involves a systematic approach to optimize the separation of the target analyte from other compounds in a sample matrix. ijnrd.org
Key Steps in HPLC Method Development for this compound:
| Parameter | Considerations for this compound Analysis |
| Column Selection | Reversed-phase columns (e.g., C18) are commonly used for separating moderately polar compounds like isoflavonoids. mastelf.com |
| Mobile Phase | A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. The pH may be adjusted with buffers to improve peak shape and resolution. pharmaknowledgeforum.com |
| Elution Mode | Gradient elution, where the mobile phase composition is changed over time, is often necessary to effectively separate a range of isoflavonoids with different polarities present in a crude extract. mastelf.com |
| Detector Selection | UV-Vis detectors are commonly used, with the detection wavelength selected based on the UV absorbance maximum of this compound to ensure high sensitivity. ijnrd.org |
A well-developed HPLC method ensures reliable and reproducible quantification of this compound, which is essential for everything from quality control of phytochemical extracts to detailed metabolomics investigations. mdpi.commastelf.comlcms.cz
Molecular and Cellular Mechanistic Investigations of Dihydrogenistin
In Vitro Cellular Studies (Non-Clinical)
Non-clinical in vitro studies have been crucial in elucidating the cellular effects of Dihydrogenistin. These studies have explored its impact on pathways related to oxidative stress and its potential as an antimicrobial agent.
Modulation of Oxidative Stress Pathways
This compound has been investigated for its ability to modulate pathways associated with oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, can lead to cellular damage.
Studies on human colon cells have shown that this compound, at a concentration of 100 μM, can reduce endogenous oxidative DNA damage. oup.com Specifically, it has been observed to decrease the levels of oxidized pyrimidine (B1678525) bases in these cells. oup.com This suggests a potential protective role of this compound against genetic damage induced by oxidative processes in the colon. oup.com However, it was noted that the compound did not show a protective effect against DNA damage induced by hydrogen peroxide (H₂O₂). oup.com
Interactions with Cellular Components and Enzymes
Research indicates that this compound is a type of isoflavone (B191592) found in soybeans. mun.ca Like other isoflavones, it can interact with various cellular components. Intracellularly, reactive oxygen species can damage cellular components like enzymes and proteins. mun.ca
Evaluation of Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several microorganisms. It has demonstrated moderate activity against vancomycin-resistant enterococci, with a reported Minimum Inhibitory Concentration (MIC) of 32 μg/mL. acs.org However, its activity against Gram-negative bacteria was found to be poor. acs.org
Molecular Interactions and Target Identification (Computational and Experimental)
Computational and experimental studies have been employed to identify the molecular targets of this compound and to understand its binding interactions. These investigations have provided insights into the mechanisms underlying its observed biological activities.
Protein Binding Affinity Studies
Molecular docking and other computational methods have been instrumental in studying the binding affinity of this compound with various protein targets.
Keap1-Nrf2 Interaction: Computational studies have identified this compound as a potential direct inhibitor of the Keap1-Nrf2 protein-protein interaction. researchgate.netresearchgate.net It is suggested to bind to the Kelch domain of Keap1, which is a negative regulator of Nrf2, a key transcription factor in the antioxidant response. researchgate.netresearchgate.net This interaction is thought to improve cell resistance to oxidative stress. researchgate.netresearchgate.net The binding affinity of this compound to Keap1 has been reported, with specific interactions noted at residues Arg415 and Ser602. uin-alauddin.ac.id
Viral Protein Interactions: Molecular docking studies have also explored the interaction of this compound with viral proteins. For instance, it has been shown to successfully bind within the pocket of the NS5 RNA-dependent RNA polymerase (RdRp) of the Zika virus. nih.govbenthamdirect.comnih.govthesai.org Similar binding has been observed with the NS5 RdRp of the Hepatitis C virus. researchgate.net These findings suggest that this compound may have the potential to interfere with viral replication. benthamdirect.comnih.gov
Other Protein Interactions: this compound has also been identified in studies investigating interactions with other human proteins. For example, it has been listed as a compound interacting with DNA-(apurinic or apyrimidinic site) lyase.
Enzyme Inhibition Mechanisms (e.g., ZIKV NS5 RdRp, Keap1-Nrf2)
Computational research has pointed towards this compound as a molecule of interest for its potential to inhibit the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp) and to modulate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.
ZIKV NS5 RdRp Inhibition:
The ZIKV NS5 RdRp is an essential enzyme for the replication of the viral genome, making it a prime target for antiviral drug development. charlotte.edu In a broad screening of phytochemicals, this compound was among several compounds identified through molecular docking to successfully bind within the active pocket of the ZIKV NS5 RdRp. researchgate.net This in silico finding suggests that this compound may act as an inhibitor of this viral polymerase. The study highlighted this compound alongside other natural compounds like Polydatin, Liquiritin, Rhapontin, and Cichoriin for their potential to bind to the enzyme. researchgate.net However, to date, no experimental data, such as half-maximal inhibitory concentration (IC50) values from enzymatic assays, have been published to validate these computational predictions and quantify the inhibitory potency of this compound against ZIKV NS5 RdRp.
Keap1-Nrf2 Pathway Modulation:
The Keap1-Nrf2 pathway is a central mechanism in cellular defense against oxidative stress. nih.govresearchgate.net Under normal conditions, Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nrf2 for degradation. nih.gov In the face of oxidative or electrophilic stress, this inhibition is released, allowing Nrf2 to promote the expression of antioxidant genes. researchgate.net A pharmacoinformatics-based study identified this compound as a potential direct inhibitor of the Keap1-Nrf2 interaction. nih.gov The study reported a high binding affinity of this compound to the Kelch domain of Keap1, suggesting it could occupy specific binding sites and thereby prevent the sequestration of Nrf2. nih.gov This would, in turn, allow Nrf2 to activate downstream antioxidant pathways. As with its potential antiviral activity, these findings are based on computational models, and experimental verification of this compound's ability to directly inhibit the Keap1-Nrf2 interaction and its functional consequences in cellular models is currently lacking in the available scientific literature.
While these computational studies provide a promising foundation for future research, the absence of experimental data underscores the preliminary nature of these findings. Further in vitro and in vivo studies are necessary to confirm the inhibitory activity of this compound and to elucidate the precise mechanisms of its interaction with ZIKV NS5 RdRp and the Keap1-Nrf2 pathway.
Computational Chemistry and Structure Activity Relationship Sar Analysis of Dihydrogenistin
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small-molecule ligands to their protein targets. Studies have identified Dihydrogenistin as a potential inhibitor for multiple significant protein targets.
Keap1-Nrf2 Interaction: Molecular docking studies have identified this compound as a direct inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-NF-E2 p45-related factor 2 (Nrf2) interaction. researchgate.netresearchgate.net The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. nih.govpcbiochemres.com this compound is predicted to occupy specific binding sites within the Kelch domain of Keap1, the region responsible for binding to Nrf2. researchgate.netresearchgate.net A study that identified this compound as a potential inhibitor also highlighted key amino acid residues within the Keap1 binding pocket, such as Arg415 , Ser602 , and Ser508 , as being important for interactions with high-affinity phytochemicals. researchgate.net
Zika Virus (ZIKV) NS5 RdRp: this compound has also been identified as a potential inhibitor of the Zika virus RNA-dependent RNA polymerase (NS5 RdRp), a crucial enzyme for viral replication. nih.gov In a large-scale screening of phytochemicals, this compound was shown to successfully bind within the active site pocket of the NS5 RdRp enzyme. nih.gov While the precise interacting residues for this compound were not specified, analysis of other inhibitors targeting the ZIKV RdRp active site has shown the importance of residues like Asp535 and Asp665 for inhibitor binding and polymerase activity. scienceopen.com
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key prediction from molecular docking simulations that estimates the strength of the ligand-protein interaction.
For the Keap1-Nrf2 interaction, studies have reported that this compound exhibits a "high binding affinity," suggesting it could be an effective inhibitor. researchgate.netresearchgate.net While a specific numerical docking score for this compound was not provided in the available literature, other potent antioxidant compounds investigated as Keap1 inhibitors have shown high binding affinities with values such as -10.6 kJ/mol and -10.4 kJ/mol. nih.gov
In the context of ZIKV NS5 RdRp , this compound was identified as a promising candidate from a library of 5,000 phytochemicals. nih.gov The top-ranked compound in that same study, Polydatin, demonstrated a very high docking score of -18.71 kcal/mol. nih.gov The selection of this compound as a hit suggests it also possesses a favorable binding affinity for the viral polymerase. nih.gov
| Target Protein | Binding Site | Predicted Binding Affinity/Score | Key Interacting Residues (inferred from related studies) |
|---|---|---|---|
| Keap1 | Kelch Domain | Reported as "high affinity" researchgate.netresearchgate.net | Arg415, Ser602, Ser508 researchgate.net |
| Zika Virus NS5 RdRp | Active Site Pocket | Not specified; identified in a screen where the lead hit was -18.71 kcal/mol nih.gov | Not specified for this compound |
Ligand-Protein Interaction Profiling (e.g., ZIKV NS5 RdRp, Keap1-Nrf2)
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a way to assess the stability and conformational changes of a protein-ligand complex under simulated physiological conditions. researchgate.net The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.com A stable complex will typically show minimal RMSD fluctuations, indicating that the ligand remains securely in the binding pocket. nih.govmdpi.com
In a study that screened this compound against ZIKV NS5 RdRp, MD simulations were performed on the top two complexes from the docking results to confirm their stability. nih.gov The results showed that the simulated complexes were stable, with the ligands remaining within the binding pocket. nih.gov However, the study did not explicitly state whether this compound was one of the two compounds selected for this subsequent MD analysis. nih.gov Therefore, while the principles of MD simulation are well-established for confirming the stability of docked complexes, specific MD simulation data for a this compound-protein complex is not detailed in the available literature. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. mdpi.comresearchgate.net These models are used to predict the activity of new or untested compounds. xiahepublishing.com
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. plos.org These descriptors can be categorized based on the dimensionality of the molecular representation. Common types of descriptors used in QSAR studies for inhibitors of targets like Keap1 and ZIKV include:
Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular weight, ETA indices). rsc.org
Electronic descriptors: These relate to the electronic properties of the molecule (e.g., charge, dipole moment). plos.org
Physicochemical descriptors: These include properties like lipophilicity (logP) and solubility. plos.org
Steric descriptors: These relate to the three-dimensional shape and size of the molecule. xiahepublishing.com
Software such as PaDEL, Mold2, Gaussian, and ChemBioOffice are commonly used to calculate these descriptors for building QSAR models. researchgate.netplos.org While no QSAR study has focused exclusively on this compound, research on phytochemicals and other natural compounds targeting Keap1 and ZIKV has utilized these types of descriptors. nih.govrsc.orgresearchgate.net
| Descriptor Category | Examples | Relevance |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Counts | Describes the basic composition of the molecule. plos.org |
| Topological (2D) | Extended Topochemical Atom (ETA) indices, Connectivity Indices | Describes atomic connectivity and branching. rsc.org |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape, influencing steric fit. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Describes the molecule's electronic character and reactivity. pcbiochemres.com |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Predicts properties like membrane permeability and distribution. plos.org |
Once descriptors are calculated, statistical methods are used to build a QSAR model that can predict biological activity. mdpi.com Studies focused on phytochemicals have successfully used QSAR to correlate structural features with activity. For instance, a 3D-QSAR study on 178 phytochemicals targeting the Keap1-Nrf2 interaction found that the models could effectively evaluate the interaction effects. nih.govresearchgate.net
For this compound specifically, while a detailed QSAR model is not available, a form of predictive modeling has been applied. It was reported that this compound and other selected phytochemicals fulfilled the Lipinski rule of five and possessed appropriate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net These predictions suggest that this compound has a favorable drug-like profile, which is a crucial non-clinical assessment in the early stages of drug discovery. xiahepublishing.com
Derivation of Physicochemical Descriptors
Theoretical Frameworks in Mechanistic Modeling
Mechanistic modeling in computational chemistry provides a powerful lens through which to understand and predict the behavior of chemical and biological systems. researchgate.netresearchgate.net Unlike empirical models that rely on statistical correlations, mechanistic models are constructed based on the fundamental principles of physics, chemistry, and biology that govern the system's dynamics. researchgate.netresearchgate.net These models often take the form of mathematical equations, such as ordinary or partial differential equations (ODEs or PDEs), that describe the rates of change of different components of the system over time and space. researchgate.net
In the context of drug discovery and phytochemistry, mechanistic models are invaluable for simulating complex processes like enzyme kinetics, metabolic pathways, and the interaction of a ligand with its biological target. researchgate.netbiorxiv.org By creating a detailed, true-to-life replica of a biological system, these models allow researchers to conduct virtual experiments, form and test hypotheses, and gain a deeper understanding of a compound's mechanism of action. researchgate.net For a phytochemical like this compound, mechanistic modeling could be employed to simulate its interaction with a target protein, providing insights into the dynamics of the binding process and the structural features that contribute to its biological activity. nih.gov
A key component of building these models is the accurate representation of molecular interactions. Techniques like molecular dynamics (MD) simulations can be used to study the movement of atoms in a protein-ligand complex over time, offering a dynamic view that goes beyond the static picture provided by molecular docking. nih.govnih.gov While specific mechanistic modeling studies on this compound are not extensively documented in publicly available literature, the existing computational data, such as docking scores against viral proteins, provide a solid foundation for the future development of such models. These models could elucidate the precise mechanism of action and guide the design of more potent derivatives.
Application of Systems Biology Approaches
Systems biology represents a holistic approach to understanding complex biological systems, moving beyond the study of individual components to analyze the interactions and networks that give rise to emergent properties. benthamdirect.com This interdisciplinary field integrates experimental data from "omics" technologies (genomics, proteomics, metabolomics) with computational and mathematical modeling to construct a comprehensive picture of biological processes. unl.edu
For a compound like this compound, which is an isoflavonoid (B1168493) found in plants such as soy, systems biology offers a framework to understand its broader biological effects. mun.catum.de Isoflavonoids are known to interact with multiple signaling pathways in animals and play significant roles in plant-microbe interactions. frontiersin.orgnih.gov A systems biology approach to studying this compound could involve:
Network Pharmacology: This method analyzes the complex interactions between drugs, targets, and diseases. researchgate.net For this compound, network pharmacology could be used to predict its potential protein targets in a human cell and how modulating these targets might affect various signaling or metabolic pathways. This approach is particularly useful for understanding the multi-target effects of many phytochemicals. researchgate.netebi.ac.uk
Metabolomic Analysis: As this compound is a metabolite itself, understanding its role within the broader metabolic network of the organism is crucial. tum.de Studies on isoflavonoids have shown they can influence various metabolic pathways. researchgate.net Investigating how this compound affects the cellular metabolome could reveal its mechanism of action and potential off-target effects.
Integration of "Omics" Data: By combining data from genomics, transcriptomics, and proteomics, researchers can build models of how this compound might alter gene expression and protein levels, leading to a physiological response. unl.edu For instance, if this compound is being investigated as an antiviral, a systems biology approach would not only look at its direct interaction with a viral protein but also how it modulates the host's immune response pathways. researchgate.net
While direct and extensive systems biology research on this compound is still an emerging area, the principles of this approach provide a clear roadmap for future investigations. The initial in silico findings of its potential antiviral activity can be significantly enriched by placing them within a broader biological context through systems-level modeling. unl.edumdpi.com
Research Findings on this compound and Related Compounds
Computational studies have begun to explore the potential of this compound as a therapeutic agent. A notable area of research has been its investigation as an inhibitor of the Zika virus (ZIKV).
In one in silico study, a library of 5000 phytochemicals was screened against the NS5 RNA-dependent RNA polymerase (RdRp) of the Zika virus using a molecular docking approach. biorxiv.orgbenthamdirect.com this compound was identified as one of the compounds that successfully bound to the active site of this crucial viral enzyme. biorxiv.orgbenthamdirect.com The docking scores from this study, which indicate the binding affinity of the ligand to the receptor, are presented below. A more negative docking score suggests a stronger binding affinity.
| Compound | Docking Score (kcal/mol) | Target Protein | Reference |
|---|---|---|---|
| Polydatin | -18.71 | ZIKV NS5 RdRp | biorxiv.orgbenthamdirect.com |
| This compound | - | ZIKV NS5 RdRp | biorxiv.orgbenthamdirect.comunl.eduthesai.org |
| Liquiritin | - | ZIKV NS5 RdRp | biorxiv.orgbenthamdirect.comunl.eduthesai.org |
| Rhapontin | - | ZIKV NS5 RdRp | biorxiv.orgbenthamdirect.comunl.eduthesai.org |
| Cichoriin | - | ZIKV NS5 RdRp | biorxiv.orgbenthamdirect.comunl.eduthesai.org |
| Sofosbuvir (Control) | - | ZIKV NS5 RdRp | biorxiv.orgbenthamdirect.com |
These computational findings suggest that this compound may have the potential to be a cost-effective inhibitor of the Zika virus, though further in vitro and in vivo validation is necessary to confirm its efficacy and biocompatibility. unl.edunih.gov
This compound is an isoflavonoid, a class of compounds prevalent in legumes like soybeans. mun.cafrontiersin.orgnih.gov It is derived from dihydrogenistein (B190386). ebi.ac.uk The biological activities of isoflavonoids are often linked to their structural similarity to estrogen, allowing them to interact with estrogen receptors. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies on isoflavonoids have shown that their estrogenic potency is highly dependent on the presence and position of hydroxyl groups on their molecular scaffold. nih.gov Specifically, hydroxyl groups on the B ring and the distance between terminal hydroxyl groups are critical determinants of activity. nih.gov While a specific SAR study for this compound is not available, these general findings for isoflavonoids provide a basis for understanding how its structure could be modified to enhance its biological activity.
Future Directions and Emerging Research Avenues for Dihydrogenistin
Exploration of Novel Biosynthetic Enzymes and Pathways
Dihydrogenistin is a hydroxyisoflavanone, specifically a derivative of dihydrogenistein (B190386) where a beta-D-glucosyl group replaces the phenolic hydrogen at the 7-position. nih.gov Its biosynthesis is intrinsically linked to the metabolism of other isoflavones. Research has shown that certain bacteria can play a crucial role in the production of its aglycone, dihydrogenistein.
A significant breakthrough was the isolation of a rod-shaped, Gram-positive anaerobic bacterium, designated Niu-O16, from bovine rumen. nih.gov This bacterium demonstrated the ability to convert the isoflavone (B191592) genistein (B1671435) into dihydrogenistein. nih.gov This bioconversion represents a key step in the potential microbial production of this compound precursors. The bacterium operates optimally in a pH range of 6.0 to 7.0. nih.gov
Similarly, the human intestinal bacterium Slackia isoflavoniconvertens is known to metabolize genistein to dihydrogenistein. ebi.ac.uk The identification and characterization of the reductases and other enzymes involved in these microbial pathways are critical future research areas. Understanding these enzymes will not only elucidate the complete biosynthetic pathway of this compound but could also enable the development of engineered microbial systems for its large-scale production. Further investigation into the plant-based biosynthetic pathways, particularly the glycosyltransferases responsible for attaching the glucose moiety to dihydrogenistein, is also a vital research frontier. ebi.ac.uk
Advanced Computational Approaches for De Novo Design
Computational studies are becoming increasingly pivotal in exploring the potential applications of phytochemicals like this compound. These in silico methods offer a rapid and cost-effective way to predict the interactions of natural compounds with biological targets. researchgate.net
One area of emerging research is the use of molecular docking to investigate the binding affinity of this compound with various viral and other disease-related proteins. For instance, in studies related to the Zika virus (ZIKV), this compound was screened along with other phytochemicals for its potential to inhibit the RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. benthamdirect.comunl.edu These computational screenings identified this compound as a compound that could successfully bind within the active pocket of the NS5 RdRp. benthamdirect.comresearchgate.net
Future research will likely involve more sophisticated computational models, such as molecular dynamics (MD) simulations, to analyze the stability of the this compound-protein complexes and to refine our understanding of their binding interactions. benthamdirect.com These advanced computational approaches can guide the de novo design of novel this compound derivatives with enhanced binding affinities and specificities for targeted therapeutic applications. researchgate.net
Development of Sophisticated Analytical Platforms
The advancement of analytical techniques is crucial for the accurate detection, quantification, and characterization of this compound in various biological and environmental matrices. The complexity of metabolomic studies, which involve the simultaneous measurement of thousands of molecules, necessitates the use of sophisticated analytical platforms. tum.de
High-resolution mass spectrometry (HRMS) coupled with chromatographic techniques like HPLC is a cornerstone for the analysis of isoflavonoids, including this compound. mdpi.com These methods allow for the identification of this compound and its metabolites in complex samples, such as plant extracts and biological fluids. nih.govebi.ac.uk For instance, the metabolites of genistein conversion by bacteria, including dihydrogenistein, have been identified using EI-MS and NMR spectrometric analyses. nih.govebi.ac.uk
Future developments in this area will likely focus on enhancing the sensitivity and resolution of these platforms to detect trace amounts of this compound and its metabolic products. Non-targeted metabolomics approaches, which enable the discovery of novel compounds and pathways, will also be instrumental. tum.de The development of standardized analytical protocols and reference standards for this compound will be essential to ensure the reproducibility and comparability of research findings across different laboratories.
Elucidation of Broader Mechanistic Roles in Biological Systems
While much of the initial research on isoflavonoids has focused on their estrogenic and antioxidant properties, the broader mechanistic roles of compounds like this compound in biological systems are still largely unexplored. researchgate.net Understanding these mechanisms is key to unlocking their full therapeutic potential.
Initial studies have indicated that this compound may possess cytotoxic activities against various cancer cell lines, suggesting a potential role in oncology research. ebi.ac.uk However, the underlying molecular mechanisms for these effects remain to be elucidated.
Future research will need to move beyond simple activity screening to investigate the specific molecular targets and signaling pathways modulated by this compound. This could involve a range of techniques from molecular biology, including gene expression analysis and proteomics, to identify the cellular components that interact with this compound. For example, understanding how this compound influences cellular processes such as apoptosis, cell cycle regulation, and inflammation will be critical. The exploration of its potential as an inhibitor of enzymes like steroid sulfatase is another promising avenue. nih.gov Elucidating these broader mechanistic roles will provide a more complete picture of this compound's biological functions and guide its potential development as a therapeutic agent. naturalproducts.net
Q & A
Q. Answer :
- Database selection : Use SciFinder, PubMed, and Web of Science with keywords like “this compound AND pharmacokinetics” or “this compound AND toxicity” .
- Critical appraisal : Prioritize studies with full experimental details (e.g., animal model strain, dosing regimen) and avoid citing secondary sources or unreplicated findings .
- Gap identification : Flag understudied areas (e.g., metabolite profiling, long-term toxicity) as opportunities for future work .
Advanced: How to optimize experimental protocols for this compound’s in vivo efficacy studies?
Q. Answer :
- Dose optimization : Conduct pharmacokinetic (PK) studies to determine bioavailability, half-life, and tissue distribution .
- Endpoint selection : Align with clinical relevance (e.g., tumor volume reduction, biomarker modulation) and include histopathological validation .
- Ethical rigor : Adhere to ARRIVE guidelines for animal studies, including sample size justification and randomization .
Note : Pre-register study designs on platforms like Open Science Framework to mitigate bias .
Advanced: How should researchers address discrepancies in this compound’s reported solubility and stability profiles?
Q. Answer :
- Conditional testing : Measure solubility/stability under physiologically relevant conditions (e.g., PBS at pH 7.4, simulated gastric fluid) .
- Advanced analytics : Use dynamic light scattering (DLS) for aggregation studies and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for degradation product identification .
- Data harmonization : Publish raw stability datasets (temperature, humidity, light exposure) to facilitate cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
